molecular formula C23H17ClN2O2S B15018248 (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B15018248
M. Wt: 420.9 g/mol
InChI Key: YYCGSOYHWUALGP-MDWZMJQESA-N
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Description

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a methoxyphenyl group, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(1,3-benzothiazol-2-yl)-2-methoxyaniline with 3-(4-chlorophenyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or chloro groups using reagents like sodium methoxide or sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide exerts its effects involves interaction with specific molecular targets. The benzothiazole moiety can bind to proteins and enzymes, altering their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with comparable applications.

Uniqueness

(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H17ClN2O2S

Molecular Weight

420.9 g/mol

IUPAC Name

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C23H17ClN2O2S/c1-28-20-12-9-16(23-26-18-4-2-3-5-21(18)29-23)14-19(20)25-22(27)13-8-15-6-10-17(24)11-7-15/h2-14H,1H3,(H,25,27)/b13-8+

InChI Key

YYCGSOYHWUALGP-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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